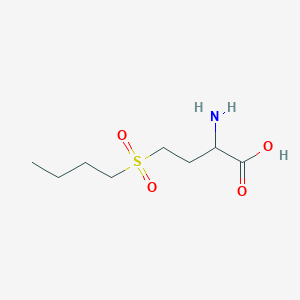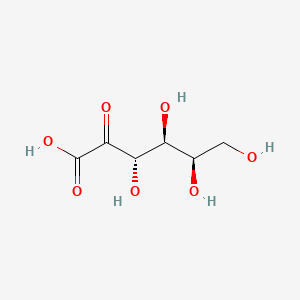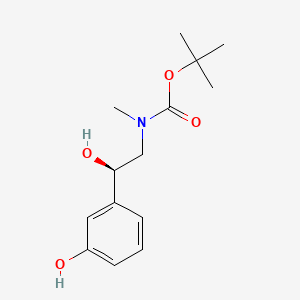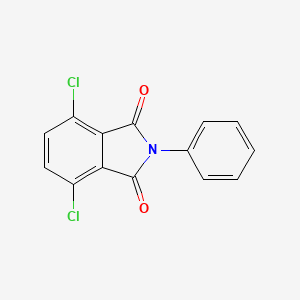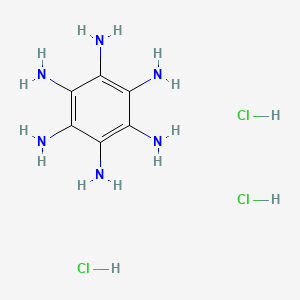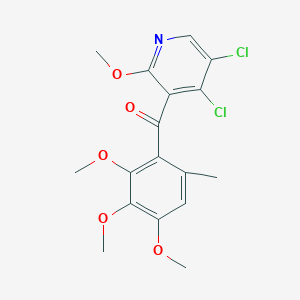
N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine”, also known as Ravtansine, is a tubulin-binding maytansinoid . It binds to tubulin at the maytansine-binding site, which disrupts microtubule assembly/disassembly dynamics and inhibits mitosis . It is an ansa macrolide isolated from the Maytenus genus of East African shrubs .
Synthesis Analysis
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is an intermediate used to prepare semisynthetic maytansine analogs which can be conjugated with antibodies for the targeted treatment of cancer .Molecular Structure Analysis
The molecular formula of “N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is C38H54ClN3O10S . Its molecular weight is 780.4 g/mol . The IUPAC name is (1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate .Chemical Reactions Analysis
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” can be used in the preparation of antibody drug conjugates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” include its molecular formula C38H54ClN3O10S, molecular weight 780.4 g/mol, and its IUPAC name .Scientific Research Applications
Cancer Treatment
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is an active metabolite of Maytansine . It has been used in the treatment of advanced breast cancer . This compound inhibits the in vitro polymerization of tubulin , which is a key process in cell division. By inhibiting this process, the compound can prevent cancer cells from dividing and growing.
Biotechnology Production
This compound is produced using biotechnology . Biotechnology involves using biological systems, organisms, or derivatives to create or modify products. The production of this compound could involve the use of bacteria, yeast, or other microorganisms.
Monoclonal Antibody Conjugation
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” has been chimerized with an anti-CD138 IgG4 monoclonal antibody . Monoclonal antibodies are antibodies made by identical immune cells that are all clones of a unique parent cell. They have monovalent affinity, in that they bind to the same epitope. In the case of this compound, it is used to target CD138, a protein that is overexpressed in multiple myeloma cells .
Multiple Myeloma Treatment
This compound has been associated with the treatment of multiple myeloma . Multiple myeloma is a cancer of plasma cells, a type of white blood cell that makes antibodies. The overexpression of CD138 in multiple myeloma cells makes this compound a potential therapeutic agent for this disease .
Isotope Labeling
An isotope-labeled version of “N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is available . Isotope labeling is a technique used to track the passage of an isotope, an atom with a detectable variation in neutron count, through a reaction, metabolic pathway, or cell. The reactant is ‘labeled’ by replacing specific atoms by their isotope. This can provide detailed information about the reactant’s position in the reaction or pathway.
Research and Development
This compound is used in research and development . Scientists can use this compound to study its effects on various types of cells and organisms. This can lead to the discovery of new therapeutic uses for the compound.
Mechanism of Action
Target of Action
The primary target of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is tubulin , a globular protein that is the main constituent of microtubules in cells .
Mode of Action
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine inhibits the in vitro polymerization of tubulin . This interaction disrupts the formation and stability of microtubules, which are essential for cell division and intracellular transport .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics , leading to a mitotic block . This blockage disrupts the normal cell cycle, particularly the mitosis phase, where the cell divides .
Pharmacokinetics
As an active metabolite of maytansine , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound
Result of Action
The result of the compound’s action is potent suppression of microtubule dynamics , leading to a mitotic block and subsequent apoptotic cell death . This makes it a potent cytotoxic agent, useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine' involves the modification of maytansine by introducing a 4-methyl-4-methylthio-1-oxopentyl group at the N2' position and removing the acetyl group at the N2 position.", "Starting Materials": [ "Maytansine", "4-methyl-4-methylthio-1-oxopentanoyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Maytansine is dissolved in dichloromethane and treated with triethylamine to deprotonate the N2' position.", "4-methyl-4-methylthio-1-oxopentanoyl chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the N2'-acylated product.", "The reaction mixture is then quenched with methanol and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in dichloromethane and washed with hydrochloric acid, sodium bicarbonate, and brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a silica gel column and eluting with a mixture of dichloromethane and diisopropylethylamine.", "The purified product is then deacetylated by treatment with hydrochloric acid in methanol to remove the acetyl group at the N2 position.", "The reaction mixture is neutralized with sodium bicarbonate and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in a mixture of water and dichloromethane and washed with brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product, 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine'." ] } | |
CAS RN |
890654-03-2 |
Molecular Formula |
C₃₉H₅₆ClN₃O₁₀S |
Molecular Weight |
794.39 |
synonyms |
N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
